molecular formula C9H11BrO B13175441 3-([1-(Bromomethyl)cyclopropyl]methyl)furan

3-([1-(Bromomethyl)cyclopropyl]methyl)furan

Cat. No.: B13175441
M. Wt: 215.09 g/mol
InChI Key: ZVBHZMCGGPKWRP-UHFFFAOYSA-N
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Description

3-([1-(Bromomethyl)cyclopropyl]methyl)furan is an organic compound characterized by a furan ring substituted with a bromomethyl cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation can lead to the formation of furan-2,5-dione derivatives.
  • Reduction results in the formation of cyclopropylmethyl furan derivatives.

Scientific Research Applications

3-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the furan ring.

    Furan-2-carboxaldehyde: Contains the furan ring but lacks the cyclopropylmethyl group.

    Bromomethyl furan: Similar structure but without the cyclopropyl group.

Uniqueness: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is unique due to the combination of the bromomethyl cyclopropyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

ZVBHZMCGGPKWRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)CBr

Origin of Product

United States

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